molecular formula C15H11NO5 B4570698 4-(benzoylamino)phthalic acid

4-(benzoylamino)phthalic acid

Cat. No.: B4570698
M. Wt: 285.25 g/mol
InChI Key: ZKZLELTZEMENKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzoylamino)phthalic acid is a useful research compound. Its molecular formula is C15H11NO5 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.06372245 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Impact and Environmental Concerns

Phthalates, including esters of phthalic acid, are widely used to improve the plasticity of polymers in industrial applications. Extensive human and environmental exposure has prompted research into their cytotoxicity, endocrine disruption, and effects on xenobiotic metabolism. Oxidative stress is identified as a critical mechanism of toxicity for certain phthalates, emphasizing the importance of understanding multiple cellular targets and the cumulative effects of phthalate mixtures on biological systems (Mankidy et al., 2013).

Synthesis and Biological Screening

Research into phthalazine derivatives, closely related to phthalic acid compounds, has led to the synthesis of novel compounds with promising antimicrobial activities. This includes the preparation of 4-benzylphthalazin-1-ylamino derivatives showing efficacy against Gram-positive and Gram-negative bacteria and fungi, demonstrating the potential for developing new antimicrobial agents from phthalic acid derivatives (El-Wahab et al., 2011).

Phthalates in Food and Environmental Safety

Phthalates are recognized as ubiquitous environmental contaminants due to their widespread use in consumer products and their ability to leach into the environment. This has raised concerns about their presence in foods and the potential health risks associated with exposure. Studies have focused on the levels of phthalates in various foods, migration from packaging materials, and the development of analytical methods for their detection, underscoring the need for rigorous assessment and regulation to protect public health (Cao, 2010).

Degradation and Environmental Remediation

The degradation of phthalates by microorganisms is a critical process for eliminating these compounds from the environment. Studies have elucidated the pathways involved in the microbial degradation of phthalates, including the activation of phthalic acids to CoA thioesters and their subsequent decarboxylation. This research is pivotal for understanding how to enhance the bioremediation of phthalate-contaminated environments and mitigate their adverse effects on health and ecosystems (Boll et al., 2020).

Properties

IUPAC Name

4-benzamidophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-13(9-4-2-1-3-5-9)16-10-6-7-11(14(18)19)12(8-10)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZLELTZEMENKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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